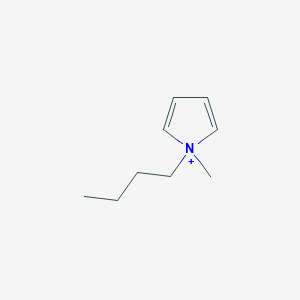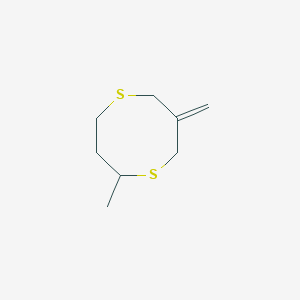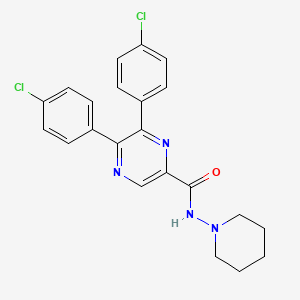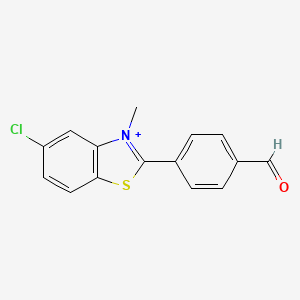
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a chloro group, a formylphenyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzothiazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the benzothiazole with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methylation: The methyl group can be introduced through alkylation using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 5-Chloro-2-(4-carboxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Reduction: 5-Chloro-2-(4-hydroxyphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Substitution: 5-Amino-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium depends on its application:
Antimicrobial Activity: It may interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Anticancer Activity: It may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazol-3-ium
- 5-Chloro-2-(4-formylphenyl)-1,3-benzothiazol-3-ium
- 2-(4-Formylphenyl)-3-methyl-1,3-benzothiazole
Uniqueness
5-Chloro-2-(4-formylphenyl)-3-methyl-1,3-benzothiazol-3-ium is unique due to the presence of both the chloro and formyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents on the benzothiazole ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
503855-09-2 |
|---|---|
Molekularformel |
C15H11ClNOS+ |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
4-(5-chloro-3-methyl-1,3-benzothiazol-3-ium-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H11ClNOS/c1-17-13-8-12(16)6-7-14(13)19-15(17)11-4-2-10(9-18)3-5-11/h2-9H,1H3/q+1 |
InChI-Schlüssel |
ITRPWXWBJKUPHP-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(SC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
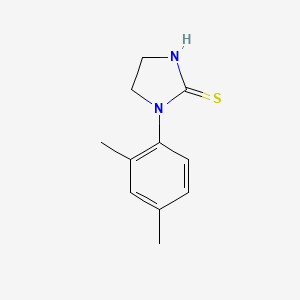
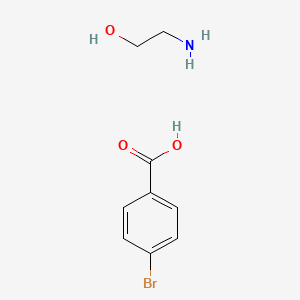
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
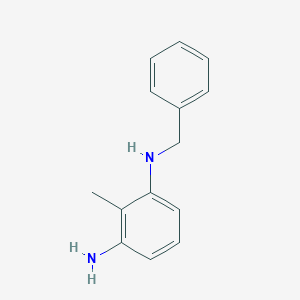
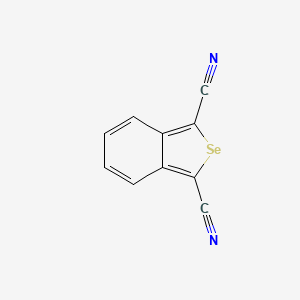
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
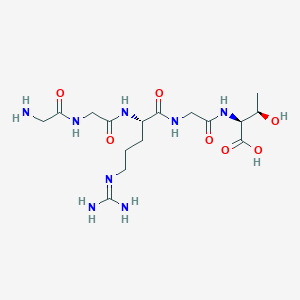
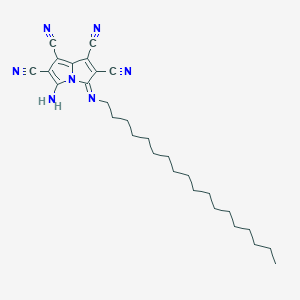
![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
